molecular formula C12H11ClN2 B1425210 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine CAS No. 83799-54-6

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Cat. No. B1425210
CAS RN: 83799-54-6
M. Wt: 218.68 g/mol
InChI Key: UHTKTJKJDJOOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine, also known as CMMB, is a versatile organic compound with a wide range of applications in synthetic chemistry and scientific research. It is used in a variety of applications, from synthesizing a variety of organic compounds to studying the mechanism of action of drugs. This compound has been the subject of much research, with the aim of understanding its structure, synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.

Scientific Research Applications

Synthesis and Structural Studies

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine and its derivatives have been extensively studied for their synthesis and structural properties. Research by Smith et al. (2003) focuses on the efficient synthesis of halomethyl-2,2′-bipyridines, including 4,4′-bis(chloromethyl)-2,2′-bipyridine, highlighting their significance in the formation of heterocycles and organometallic compounds (Smith, Lamba, & Fraser, 2003). Similarly, Ellison and Iwamoto (1983) demonstrated the conversion of 4,4′-dimethyl-2,2′-bipyridine to various alkyl-substituted bipyridines, indicating the versatility of these compounds in synthesizing unsymmetrical bipyridines (Ellison & Iwamoto, 1983).

Photophysical Properties and Sensitization

The photophysical properties of this compound derivatives have been explored in the context of their use in sensitizers and luminescent probes. Neve et al. (1999) investigated cyclometalated complexes of Iridium(III) with functionalized 2,2′-bipyridines, revealing insights into their redox behavior and luminescence, which are crucial for applications in photochemical and photocatalytic processes (Neve, Crispini, Campagna, & Serroni, 1999). Additionally, Zhang et al. (2013) developed a ruthenium(II) complex-based luminescent probe for hypochlorous acid in living cells, utilizing a this compound derivative, demonstrating its potential in bioimaging and sensing applications (Zhang, Ye, Song, Dai, An, & Yuan, 2013).

Catalysis and Polymerization

In the field of catalysis and polymerization, the derivatives of this compound have shown significant potential. Zhang et al. (2007) examined the atom transfer radical polymerization of methyl methacrylate using a catalyst system containing a 2,2′-bipyridine derivative, highlighting the effects of solvent polarity on the polymerization process (Zhang, Pan, Jiang, Yi, & Dan, 2007). Quici et al. (1999) synthesized perfluoroalkylated bipyridines, including those with chloromethyl groups, for use in oxidation reactions under fluorous triphasic conditions, demonstrating their utility in green chemistry applications (Quici, Cavazzini, Ceragioli, Montanari, & Pozzi, 1999).

Mechanism of Action

Target of Action

The primary target of 4-(Chloromethyl)-4’-methyl-2,2’-bipyridine is often involved in the Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

4-(Chloromethyl)-4’-methyl-2,2’-bipyridine interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s chloromethyl group plays a crucial role in this reaction, acting as a leaving group during the transmetalation process .

Biochemical Pathways

The action of 4-(Chloromethyl)-4’-methyl-2,2’-bipyridine primarily affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

The pharmacokinetics of 4-(Chloromethyl)-4’-methyl-2,2’-bipyridine, like many other organic compounds, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . The compound’s bioavailability is influenced by these processes, which determine how much of the compound reaches its target and how long it stays in the body .

Result of Action

The result of the action of 4-(Chloromethyl)-4’-methyl-2,2’-bipyridine is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants present in the reaction .

properties

IUPAC Name

2-[4-(chloromethyl)pyridin-2-yl]-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTKTJKJDJOOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720750
Record name 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83799-54-6
Record name 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)-4'-methyl-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Reactant of Route 3
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine
Reactant of Route 6
4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Q & A

A: 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine acts as a ligand within a copper(II)-containing polymeric catalyst []. It is attached to a poly-4-vinylpyridine backbone that has been partially quaternized with ethyl bromide. This creates a complex polymeric structure capable of binding to and hydrolyzing organophosphates like soman (GD) and DFP.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.